molecular formula C10H10Cl2N2 B3386233 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride CAS No. 716318-71-7

2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride

Cat. No.: B3386233
CAS No.: 716318-71-7
M. Wt: 229.1 g/mol
InChI Key: IZLSOZDFIKJBQI-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a chloromethyl group and a phenyl group attached to the imidazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride typically involves the reaction of 1-phenyl-1H-imidazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Products include 2-(azidomethyl)-1-phenyl-1H-imidazole, 2-(thiocyanatomethyl)-1-phenyl-1H-imidazole, and 2-(aminomethyl)-1-phenyl-1H-imidazole.

    Oxidation: The major product is 2-(chloromethyl)-1-phenyl-1H-imidazole N-oxide.

    Reduction: The major product is 2-methyl-1-phenyl-1H-imidazole.

Scientific Research Applications

2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the design and synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic applications, such as anti-inflammatory and antimicrobial drugs.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride is primarily based on its ability to interact with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA function. The phenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(chloromethyl)-1H-imidazole hydrochloride: Lacks the phenyl group, making it less lipophilic and potentially less effective in penetrating cell membranes.

    2-(bromomethyl)-1-phenyl-1H-imidazole hydrochloride: Similar structure but with a bromomethyl group instead of a chloromethyl group. The bromine atom is larger and more polarizable, which can affect the compound’s reactivity and binding properties.

    2-(chloromethyl)-4,5-diphenyl-1H-imidazole hydrochloride: Contains additional phenyl groups, increasing its lipophilicity and potential for hydrophobic interactions.

Uniqueness

2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride is unique due to its balanced combination of a reactive chloromethyl group and a lipophilic phenyl group. This allows it to participate in a wide range of chemical reactions and interact effectively with biological targets, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(chloromethyl)-1-phenylimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2.ClH/c11-8-10-12-6-7-13(10)9-4-2-1-3-5-9;/h1-7H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLSOZDFIKJBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716318-71-7
Record name 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

27 g (0.179 mol) of (1-phenyl-1H-imidazol-2-yl)methanol were added to 25 ml of SOCl2 under stirring at 0° C. The solution obtained was refluxed for 30 min and then the excess SOCl2 removed under vacuum. The thus obtained residue was recrystallized from 50 ml of a mixture of toluene:EtOH=5:1 to give 16.6 g (74%) of 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride.
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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